molecular formula C20H21N3O3S2 B2456255 N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 941870-46-8

N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2456255
CAS No.: 941870-46-8
M. Wt: 415.53
InChI Key: QDJADYNMUIDKCN-UHFFFAOYSA-N
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Description

    Reaction: Benzothiazole benzamide + cyclopentyl(methyl)sulfonyl chloride → N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

    Conditions: Basic medium (e.g., triethylamine), room temperature

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The benzothiazole intermediate is then subjected to further functionalization.

  • Formation of Benzothiazole Ring

      Reaction: 2-aminothiophenol + carboxylic acid derivative → benzothiazole

      Conditions: Acidic or basic medium, elevated temperatures

  • Attachment of Benzamide Group

      Reaction: Benzothiazole + benzoyl chloride → benzothiazole benzamide

      Conditions: Presence of a base (e.g., pyridine), room temperature

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate

      Products: Oxidized derivatives of the benzothiazole ring

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Products: Reduced forms of the benzamide or sulfamoyl groups

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Products: Substituted benzothiazole derivatives

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines); room temperature to elevated temperatures

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The benzothiazole ring is known for its bioactivity, and the compound may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, inhibiting replication and transcription processes. The sulfamoyl group may interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)benzamide: Lacks the cyclopentyl(methyl)sulfamoyl group, making it less versatile in terms of chemical reactivity and biological activity.

    4-(Cyclopentyl(methyl)sulfamoyl)benzoic acid: Lacks the benzothiazole ring, which is crucial for bioactivity.

    N-(1,3-benzothiazol-2-yl)-4-methylbenzamide: Similar structure but different substituents, leading to variations in reactivity and applications.

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is unique due to the combination of the benzothiazole ring and the cyclopentyl(methyl)sulfamoyl group. This combination enhances its chemical versatility and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-23(15-6-2-3-7-15)28(25,26)16-12-10-14(11-13-16)19(24)22-20-21-17-8-4-5-9-18(17)27-20/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJADYNMUIDKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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